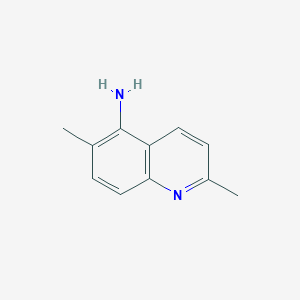

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds such as 2-aryl-4-(piperidin-1-yl)butanamines has been explored in the context of developing human CCR5 antagonists. Although the exact synthesis of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is not detailed, the structural similarities suggest that similar synthetic routes could be employed, potentially involving the formation of the piperidine ring followed by functionalization at the appropriate positions .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol has been analyzed using various computational methods. For instance, vibrational wavenumbers of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were computed using HF and DFT methods, and the geometrical parameters were confirmed to be in agreement with XRD data . These methods could similarly be applied to deduce the molecular structure of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through MEP analysis, which indicates potential sites for electrophilic and nucleophilic attacks. For example, the negative electrostatic potential regions of 2,2-diphenyl-4-(piperidin-1-yl)butanamide are localized around the carbonyl group, while the positive regions are localized on the rings . This information can be extrapolated to predict the reactivity of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized through spectroscopic methods and computational analyses. The vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded, and the HOMO and LUMO energies were calculated to confirm intramolecular charge transfer . Additionally, the stability of the molecule was analyzed using natural bond orbital analysis. These techniques could be applied to 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol to determine its properties.

Relevant Case Studies

While there are no direct case studies on 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol, the research on related compounds provides insights into potential biological activities. For instance, molecular docking studies suggest that 2,2-diphenyl-4-(piperidin-1-yl)butanamide might exhibit inhibitory activity against adenosine A2A receptors and could act as an antidyskinetic agent . Similarly, the study of 2-aryl-4-(piperidin-1-yl)butanamines as human CCR5 antagonists indicates potential antiviral applications . These findings could guide future case studies involving 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol.

科学的研究の応用

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are a critical focus in medicinal chemistry due to their diverse therapeutic potential. Studies have shown that these compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, piperidine-based compounds have been explored for their anti-cancer properties, with some derivatives showing promising activity against various cancer cell lines. This interest is partly due to the piperidine moiety's ability to interact with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of these molecules (Rathi et al., 2016; Jůza et al., 2022).

Role in Enhancing Bioavailability

Piperidine derivatives, such as piperine, have been studied for their role in enhancing the bioavailability of therapeutic drugs and phytochemicals. This effect is attributed to their ability to inhibit enzymes involved in drug metabolism, thereby increasing the concentration of drugs in the body without altering their pharmacological activity. Such properties make piperidine derivatives valuable in pharmaceutical formulations to improve drug efficacy (Srinivasan, 2007).

Impact on Drug Discovery

The structural diversity and modifiability of piperidine derivatives have made them a cornerstone in drug discovery efforts aimed at developing new therapeutic agents. Their incorporation into drug candidates has been associated with improved pharmacological profiles, including enhanced receptor affinity and selectivity, reduced toxicity, and better overall therapeutic outcomes. Researchers continue to explore the potential of piperidine and its derivatives in various therapeutic areas, demonstrating the compound's versatility and importance in the development of new medicines (Singh et al., 2021).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it could pose. Material Safety Data Sheets (MSDS) are often referred to for this information.

将来の方向性

This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions could involve improving its efficacy, reducing its side effects, or finding new diseases it could treat.

I hope this helps! If you have any specific questions about these steps, feel free to ask!

特性

IUPAC Name |

2-[(1,2,5-trimethylpiperidin-4-yl)amino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-5-11(8-15)13-12-6-10(3)14(4)7-9(12)2/h9-13,15H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQREXVGAWIWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1CC(N(CC1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)